N-(3-methylbutan-2-ylidene)hydroxylamine

Description

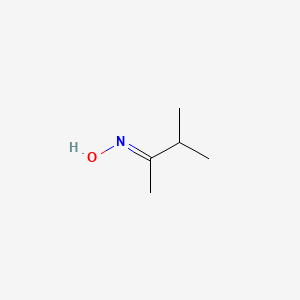

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(3)6-7/h4,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCRFUPEBRNAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308721 | |

| Record name | 2-Butanone, 3-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-20-4 | |

| Record name | 2-Butanone, 3-methyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-methyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Methylbutan 2 Ylidene Hydroxylamine and Its Analogues

Optimized Protocols for Stereoselective Synthesis of the Parent Compound

The synthesis of N-(3-methylbutan-2-ylidene)hydroxylamine from 3-methyl-2-butanone (B44728) and hydroxylamine (B1172632) can result in the formation of geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemical outcome of this reaction is of significant interest, and various protocols have been developed to control the isomeric ratio.

Exploration of Regioselectivity and Diastereoselectivity in Formation

The oximation of an unsymmetrical ketone like 3-methyl-2-butanone, where the carbon atom adjacent to the carbonyl group is a prochiral center, does not involve regioselectivity in the traditional sense as the hydroxylamine attacks the single carbonyl carbon. However, the formation of (E) and (Z) stereoisomers is a key aspect of selectivity. The ratio of these isomers is often influenced by thermodynamic and kinetic factors.

Theoretical studies on similar α-substituted ketoximes have suggested that the (Z)-isomer can be thermodynamically more stable in some cases, which may arise from minimizing steric interactions. asianpubs.org Experimental conditions, such as temperature and the presence of catalysts, can play a critical role in determining the final E/Z ratio. researchgate.net For instance, it has been observed that in some cases, the initially formed kinetic product can isomerize to the thermodynamically more stable isomer upon prolonged reaction times or heating. google.com

The table below summarizes typical conditions that can influence the stereochemical outcome of oximation reactions, which are applicable to the synthesis of this compound.

| Catalyst/Reagent | Solvent | Temperature (°C) | Predominant Isomer (General Observation) |

| Hydroxylamine hydrochloride / Base | Ethanol/Water | Reflux | Often a mixture of E/Z isomers |

| CuSO4 / K2CO3 | Methanol (B129727) | Room Temperature | Can favor Z-isomer selectivity |

| Anhydrous Protic/Lewis Acids | Anhydrous Organic Solvent | Variable | Can precipitate the E-isomer immonium complex |

This table presents generalized findings for ketoxime synthesis; specific outcomes for this compound may vary.

Green Chemistry Principles in Oxime Synthesis

Traditional methods for oxime synthesis often involve the use of organic solvents and sometimes toxic reagents like pyridine, leading to environmental concerns. nih.govnih.gov Consequently, the development of environmentally benign methods has become a significant focus. Green chemistry approaches to the synthesis of this compound and other oximes include solvent-free reactions, the use of water as a solvent, and the application of eco-friendly catalysts.

Solvent-free "grindstone chemistry," where solid reactants are ground together, has proven to be a rapid and efficient method for the synthesis of various oximes, including those from aliphatic ketones. nih.govd-nb.infobohrium.com This method often utilizes catalysts like bismuth(III) oxide (Bi2O3), which is relatively non-toxic and efficient. nih.govd-nb.infobohrium.com

The use of water as a reaction medium is another cornerstone of green chemistry. ijprajournal.com Reactions in aqueous media can sometimes be accelerated due to hydrophobic effects. Catalysts such as Hyamine®, a quaternary ammonium (B1175870) salt, have been shown to be effective for oximation in water at ambient temperatures. researchgate.net Furthermore, natural acids, such as those found in fruit juices, have been explored as green catalysts for oxime synthesis. ijprajournal.com

The following table provides an overview of various green synthetic protocols for oxime formation.

| Method | Catalyst/Medium | Conditions | Advantages |

| Grindstone Chemistry | Bi2O3 | Solvent-free, Room Temperature Grinding | Rapid, high yields, minimal waste |

| Aqueous Synthesis | Hyamine® / Water | Room Temperature | Environmentally friendly solvent, mild conditions |

| Natural Acid Catalysis | Fruit Juice Extract | Aqueous | Renewable catalyst, green approach |

Precursor Design and Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through derivatization of the parent molecule or by designing precursors that introduce desired functionalities and stereochemistry from the outset.

Functionalization at the Hydroxyl Moiety

The hydroxyl group of the oxime is a versatile handle for further functionalization, most commonly leading to the formation of oxime ethers. These derivatives can be synthesized through the O-alkylation of the parent oxime. For instance, the reaction of an oxime with an alkyl halide in the presence of a base is a standard method for preparing oxime ethers. More advanced methods, such as a P(III)-mediated O-H bond insertion reaction of oximes with α-keto esters, provide an efficient route to functionalized oxime ethers under mild conditions. rsc.org The methoxime group, in particular, has been utilized as a directing group in C-H functionalization reactions, highlighting the synthetic utility of modifying the oxime's hydroxyl moiety. nih.gov

Stereochemical Control over the Imino-Alkylidene Backbone

Introducing stereochemical complexity into the carbon framework of this compound requires careful precursor design. Since 3-methyl-2-butanone is a prochiral ketone, its enantioselective reduction can yield chiral alcohols, which can then be re-oxidized to form a chiral ketone precursor. wikipedia.orgnih.gov This chiral ketone can then be subjected to oximation.

Alternatively, asymmetric aldol (B89426) reactions of isocyanoacetate esters with prochiral ketones, though not directly yielding the target oxime, demonstrate a strategy for creating a fully substituted stereogenic center adjacent to what would become the oxime functionality. nih.gov Such approaches allow for the synthesis of oxime analogues with controlled stereochemistry at the α-carbon. The choice of catalyst and reaction conditions in these preliminary steps is crucial for establishing the desired stereochemistry in the final oxime product.

Catalytic Approaches to this compound Synthesis

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of oxime synthesis. A variety of catalytic systems have been developed for the oximation of aldehydes and ketones.

For the synthesis of this compound, solid acid and base catalysts are particularly attractive due to their ease of handling and separation. Metal oxides such as zinc oxide (ZnO) and bismuth(III) oxide (Bi2O3) have been shown to effectively catalyze the reaction between carbonyl compounds and hydroxylamine hydrochloride, often under solvent-free conditions. nih.govd-nb.infobohrium.com

Acidic ionic liquids, such as N-methyl-imidazolium hydrosulfate, have also been employed as both catalyst and solvent in Beckmann rearrangements of ketoximes, and their catalytic activity can be extended to the synthesis of oximes themselves. nih.gov The use of such catalysts can lead to high yields and may influence the E/Z selectivity of the product.

The following table summarizes different catalytic approaches applicable to the synthesis of this compound.

| Catalyst | Reaction Conditions | Key Features |

| Bismuth(III) Oxide (Bi2O3) | Solvent-free, grinding | High efficiency, short reaction times, environmentally friendly. nih.govd-nb.infobohrium.com |

| Zinc Oxide (ZnO) | Solvent-free, heating | Effective for aldoxime and ketoxime synthesis. |

| Hyamine® | Aqueous medium, room temperature | Mild conditions, chemoselective for aldehydes over ketones. researchgate.net |

| Acidic Ionic Liquids | As solvent and catalyst | Green reaction medium, potential for catalyst recycling. nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high yields and selectivities under mild conditions. In the context of oxime synthesis, organocatalysts can activate either the ketone or the hydroxylamine, facilitating the condensation reaction.

One notable approach involves the use of small organic molecules like pyrrolidine (B122466) to catalyze the formation of oximes. Pyrrolidine is thought to activate aldehydes and ketones through the formation of an intermediate iminium ion, rendering the carbonyl carbon more electrophilic and susceptible to attack by hydroxylamine. This method has been shown to be highly efficient for the synthesis of a variety of oximes, including those derived from aliphatic aldehydes. acs.org

Another advanced organocatalytic approach utilizes mechanochemistry, a solvent-free or solvent-assisted grinding technique. This method is considered a green chemistry approach as it significantly reduces or eliminates the use of solvents. A versatile and robust mechanochemical route for the conversion of a broad range of ketones to their corresponding oximes has been established using a simple mortar-and-pestle grinding method. researchgate.netthieme.de This technique has been successfully applied to the synthesis of various ketoximes, including aliphatic analogues of this compound, by grinding the ketone with hydroxylamine hydrochloride and a solid base like sodium hydroxide, often with a few drops of a liquid additive to facilitate the reaction. researchgate.netthieme.de

The research findings for the mechanochemical synthesis of several aliphatic ketoximes are summarized in the table below, demonstrating the high efficiency of this organocatalytic approach.

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 2-Pentanone | 2-Pentanone oxime | 95 |

| 2 | 3-Pentanone | 3-Pentanone oxime | 98 |

| 3 | Cyclohexanone (B45756) | Cyclohexanone oxime | 100 |

Data sourced from Aakeröy, C. B., & Sinha, A. S. (2013). researchgate.netthieme.de

Transition Metal-Catalyzed Transformations

While transition metals are pivotal in a vast array of organic transformations, their application in the direct catalytic synthesis of ketoximes from ketones and hydroxylamine is not a widely reported or standard methodology. The prototypical synthesis of oximes is a condensation reaction that is typically and efficiently catalyzed by simple Brønsted acids or bases, often obviating the need for more complex and expensive transition metal catalysts. thieme.de

A thorough review of the scientific literature indicates that the focus of transition metal catalysis in the field of oxime chemistry is overwhelmingly on the subsequent transformations of the oxime functional group, rather than its formation. Oximes and their derivatives are exceptionally versatile substrates for transition metal catalysts, participating in a wide range of reactions. For instance, palladium, rhodium, and copper complexes have been extensively used to catalyze C-H activation, cross-coupling reactions, and rearrangements of oximes to synthesize valuable nitrogen-containing heterocycles like pyridines and pyrroles. In these reactions, the N-O bond of the oxime often acts as an internal oxidant, a directing group, or a precursor to a reactive nitrogen species.

Therefore, while transition metal catalysis is a cornerstone of modern organic synthesis and plays a significant role in the broader chemistry of oximes, it is not a commonly employed strategy for the direct synthesis of this compound and its analogues from the corresponding ketone, 3-methyl-2-butanone.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, utilizing microreactors and other continuous processing technologies, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. These benefits are being increasingly applied to the synthesis of a wide range of chemical compounds, including oximes.

The synthesis of ketoximes has been successfully demonstrated in microdroplets, which act as microreactors, leading to a dramatic acceleration of the reaction rate and an increase in yield compared to conventional bulk-phase synthesis. rsc.org This rate enhancement is attributed to the high surface-area-to-volume ratio in microdroplets, which facilitates efficient mixing and mass transfer at the interface where the reaction is believed to be accelerated.

In a study demonstrating this principle, the synthesis of various ketoximes was performed in microdroplets generated using a coaxial flowing device. The results showed that reactions that typically take hours in the bulk phase could be completed in seconds within the microdroplet system, often with higher yields. This high-efficiency green methodology also reduces waste by minimizing the use of reactants and solvents. rsc.org

The table below compares the yields for the synthesis of representative ketoximes in microdroplets versus traditional bulk reaction conditions, illustrating the significant process intensification achievable with flow chemistry principles.

| Entry | Ketone Substrate | Product | Yield in Microdroplets (%) | Reaction Time in Microdroplets | Yield in Bulk (%) | Reaction Time in Bulk |

| 1 | Acetophenone (B1666503) | Acetophenone oxime | 93.4 | seconds | 93.3 | hours |

| 2 | Benzophenone | Benzophenone oxime | 87.2 | seconds | 82.5 | hours |

| 3 | Cyclohexanone | Cyclohexanone oxime | 91.5 | seconds | 88.7 | hours |

Data sourced from Su, Y., et al. (2019). rsc.org

This approach showcases the potential for the continuous and rapid synthesis of this compound and its analogues, offering a scalable and efficient alternative to traditional batch manufacturing processes.

Reactivity and Mechanistic Investigations of the Oxime Functionality

Nucleophilic and Electrophilic Activation of N-(3-methylbutan-2-ylidene)hydroxylamine

The oxime functionality can be activated to react with both electrophiles and nucleophiles, showcasing its chemical ambivalence.

Electrophilic Activation: The most common mode of activation involves treating the oxime with an electrophile, particularly at the hydroxyl oxygen. This process converts the hydroxyl group into a better leaving group, which is a prerequisite for reactions such as the Beckmann rearrangement. This activation can be achieved through several methods:

Protonation: In the presence of strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the hydroxyl oxygen is protonated to form an oxonium ion (-OH₂⁺). This species is a good leaving group (H₂O). wikipedia.org

Acylation/Sulfonylation: Reagents such as tosyl chloride (TsCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) react with the hydroxyl group to form esters (e.g., O-tosylates). wikipedia.org These sulfonate esters are excellent leaving groups, facilitating subsequent reactions under milder conditions than strong acids.

Lewis Acid Coordination: Lewis acids can coordinate to the hydroxyl oxygen, enhancing its leaving group ability.

For this compound, electrophilic activation primes the molecule for rearrangement, where the choice of activating agent can influence reaction conditions and outcomes.

Nucleophilic Activation: The oxime group itself contains nucleophilic centers. The oxygen and nitrogen atoms possess lone pairs of electrons that can attack electrophilic species.

O-Nucleophilicity: The oxygen atom is the more common nucleophilic site, participating in reactions like O-alkylation and O-acylation with suitable electrophiles (e.g., alkyl halides or acyl chlorides) under basic conditions.

N-Nucleophilicity: While less common, the nitrogen atom can also act as a nucleophile, particularly after deprotonation of the hydroxyl group to form the oximate anion.

Kinetic studies on various oximes have established a quantitative scale of their nucleophilicity, confirming that ketoximes like this compound are competent nucleophiles capable of adding to highly electrophilic centers. acs.org

Rearrangement Pathways Involving the Oxime Group

The Beckmann rearrangement is a hallmark reaction of ketoximes, providing a pathway to synthesize N-substituted amides. wikipedia.org The reaction is stereospecific, meaning the structure of the product is directly dependent on the geometry of the starting oxime. acs.org this compound, being derived from an unsymmetrical ketone (3-methyl-2-butanone), can exist as two distinct geometric isomers: (E) and (Z). The outcome of the Beckmann rearrangement is dictated by which substituent, isopropyl or methyl, is positioned anti-periplanar (trans) to the hydroxyl group. organic-chemistry.org

The mechanism proceeds through the following key steps:

Activation: The hydroxyl group is converted into a good leaving group by an acid catalyst or another reagent (e.g., PCl₅). chemistrysteps.com

Migration/Ionization: In a concerted step, the alkyl group positioned anti to the leaving group migrates from the carbon to the nitrogen atom. Simultaneously, the leaving group departs, breaking the N-O bond. organic-chemistry.orgchemistrysteps.com This migration occurs with retention of configuration at the migrating center. youtube.com The result is the formation of a linear nitrilium ion intermediate.

Hydration and Tautomerization: The highly electrophilic carbon of the nitrilium ion is attacked by a water molecule. The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, stable amide product. masterorganicchemistry.com

The stereospecific nature of this reaction means that the two isomers of this compound yield two different amide products, as detailed in the table below.

| Starting Oxime Isomer | Structure | Migrating Group (Anti to -OH) | Final Amide Product |

|---|---|---|---|

| (E)-N-(3-methylbutan-2-ylidene)hydroxylamine |  | Isopropyl | N-isopropylacetamide |

| (Z)-N-(3-methylbutan-2-ylidene)hydroxylamine |  | Methyl | N-methylisobutyramide |

Beyond the Beckmann rearrangement, the most significant isomerization pathway for this compound involves the interconversion of its (E) and (Z) geometric isomers. The C=N double bond has a significant energy barrier to rotation, which allows for the isolation of individual isomers under standard conditions. However, this barrier can be overcome by supplying energy, leading to equilibration.

Thermal Isomerization: Heating a sample of a single isomer of an oxime can provide sufficient energy to induce rotation around the C=N bond, leading to a thermodynamic equilibrium mixture of the (E) and (Z) forms. researchgate.net

Photochemical Isomerization: Irradiation with ultraviolet light can also promote E/Z isomerization. researchgate.net This process occurs via excitation to an electronic excited state where the barrier to rotation is much lower.

Acid-Catalyzed Isomerization: The presence of acid, often used to catalyze the Beckmann rearrangement, can also facilitate the equilibration of oxime isomers before the rearrangement occurs. google.com This can be a complicating factor, potentially leading to a mixture of amide products if the reaction is not carefully controlled.

Coordination Chemistry and Ligand Properties in Catalysis

The oxime group (C=N-OH) is a versatile ligand in coordination chemistry due to the presence of lone pairs on both the nitrogen and oxygen atoms. This allows it to coordinate with metal ions in various modes, influencing the structure and catalytic activity of the resulting metal complexes.

Metal-Oxime Interactions and Structural Impact

Oximes and their deprotonated form, oximates, can bind to metal ions in several distinct ways, leading to a diverse range of molecular architectures, from simple mononuclear complexes to polynuclear clusters. The primary coordination modes involve the nitrogen atom, the oxygen atom, or both, acting as a bridging ligand.

In complexes with metals like nickel(II), the oxime ligand can chelate to the metal center through the nitrogen atom of the C=N group and the oxygen atom of the N-OH group. X-ray crystallography studies on related nickel(II) complexes have revealed pseudo-octahedral or square planar coordination geometries. rsc.orgacs.orgnih.gov For instance, in some dinuclear nickel(II) complexes, each metal ion is coordinated by three nitrogen atoms from the oxime-containing ligand and chloride ions, resulting in a distorted octahedral environment. iucr.orgiucr.org

Table 1: Representative Coordination Geometries in Nickel(II)-Oxime Complexes

| Ligand Type | Metal Center | Coordination Geometry | Key Structural Features | Reference |

| Bis(oxime)amine | Ni(II) | Pseudo-octahedral | Facial coordination of the ligand | nih.gov |

| Amino-oxime | Ni(II) | Distorted octahedral | Dinuclear, chloride-bridged structure | iucr.orgiucr.org |

| Imine-oxime | Ni(II) | Square planar | Asymmetric hydrogen bonding | acs.org |

Role in Cross-Coupling Reactions and Asymmetric Catalysis

The ability of oximes to form stable complexes with transition metals makes them effective ligands in catalysis. They have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Oxime-ligated palladium complexes have shown high efficacy in Mizoroki-Heck and Suzuki-Miyaura coupling reactions. tandfonline.comtandfonline.com Both monodentate and bidentate chelating oximes serve as excellent ligands, activating aryl halides for reaction. tandfonline.comresearchgate.net An advantage of oxime ligands over traditional phosphine (B1218219) ligands is their resistance to oxidative degradation. tandfonline.com For example, a simple ketoxime like acetophenone (B1666503) oxime can act as an efficient ligand for the Pd(OAc)₂-catalyzed Mizoroki-Heck reaction between aryl iodides and alkenes. tandfonline.comresearchgate.net

In the realm of asymmetric catalysis, the focus has often been on the reduction of the oxime C=N bond itself. The asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a significant challenge due to the labile N-O bond. researchgate.netnature.comnih.gov Recent breakthroughs have shown that chiral nickel and iridium complexes can catalyze this transformation with high yields and enantioselectivity. researchgate.netnih.govnih.govincatt.nl Earth-abundant nickel catalysts, in particular, have been used for the asymmetric hydrogenation of various oximes, affording chiral hydroxylamines with up to 99% yield and 99% enantiomeric excess (e.e.). researchgate.netnature.comsjtu.edu.cn These reactions often rely on weak interactions between the chiral catalyst and the oxime substrate to control stereoselectivity. nih.govsjtu.edu.cn Iridium-catalyzed systems, often operating under acidic conditions, have also proven robust for this transformation, preventing the over-reduction and cleavage of the N-O bond. nih.govmdpi.comthieme-connect.com

Table 2: Performance of Oxime-Related Catalytic Systems

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Mizoroki-Heck | Pd(OAc)₂ / Acetophenone oxime | Aryl iodide + Alkene | Substituted alkene | High | N/A | tandfonline.com |

| Suzuki-Miyaura | Pd(OAc)₂ / Oxime ligand | Aryl iodide + Boronic acid | Biaryl | Good | N/A | tandfonline.com |

| Asymmetric Hydrogenation | Chiral Nickel Complex | Various Oximes | Chiral Hydroxylamine (B1172632) | up to 99 | up to 99 | researchgate.netnature.com |

| Asymmetric Hydrogenation | Chiral Iridium(III) Complex | Oxime ethers/esters | Chiral N-alkoxy amines | High | up to 96 | nih.gov |

Radical Chemistry Involving the Oxime System

The relatively weak N-O bond in oximes (average bond energy of ~57 kcal/mol) makes them excellent precursors for generating nitrogen-centered radicals under mild conditions. This reactivity opens up a vast field of synthetic possibilities, particularly in the construction of nitrogen-containing heterocycles.

Generation and Reactivity of Radical Species

The key to the radical chemistry of oximes is the cleavage of the N-O bond to form an iminyl radical (R₂C=N•). This can be achieved through several methods, most notably visible-light photoredox catalysis. researchgate.netresearchgate.netnih.gov Using photosensitizers like iridium or ruthenium complexes, or even simple cerium salts, a single-electron transfer (SET) to an oxime derivative (such as an O-acyl oxime) initiates the fragmentation of the N-O bond. nih.govacs.orgmdpi.com Alternatively, an energy transfer (EnT) mechanism can lead to the homolytic cleavage of the N-O bond. rsc.org

Once generated, the iminyl radical, which is a σ-type radical with the single electron residing in an sp²-hybridized orbital, exhibits diverse reactivity. acs.org Key reaction pathways include:

Intramolecular Cyclization: The iminyl radical can add to a tethered alkene or alkyne, typically in a 5-exo-trig or 6-endo fashion, to generate a new carbon-centered radical. This is a common strategy for synthesizing cyclic compounds. researchgate.netrsc.orgrsc.orgresearchgate.net

Hydrogen Atom Transfer (HAT): An iminyl radical can abstract a hydrogen atom from a suitable position within the same molecule, often via a 1,5-HAT process, to generate a more stable carbon-centered radical. researchgate.net

Homolytic Aromatic Substitution (HAS): The radical can add to an aromatic ring, a key step in the synthesis of N-heteroarenes like quinolines and phenanthridines. nih.gov

The choice of reaction conditions and the structure of the oxime precursor determine the ultimate fate of the generated iminyl radical.

Radical Cascade Reactions

The initial generation of an iminyl radical can trigger a cascade of subsequent radical reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.org These cascades often involve an intramolecular cyclization followed by an intermolecular trapping step or further cyclizations.

A prominent application of this strategy is the synthesis of functionalized pyrrolines. researchgate.netrsc.orgacs.orgnih.govrsc.org In a typical cascade, an iminyl radical generated from a γ,δ-unsaturated oxime ester undergoes a 5-exo-trig cyclization to form a five-membered ring with a carbon-centered radical on the side chain. acs.orgrsc.org This intermediate radical can then be trapped by various radical acceptors. For instance, a silver-promoted cascade allows for the imino-phosphorylation of alkenes, while metal-free thermal conditions can be used to react with 2-isocyanobiphenyls to form complex pyrroline-functionalized phenanthridines. acs.orgrsc.org These reactions are powerful because they form multiple C-C and C-N bonds in a single, one-pot procedure. acs.orgnih.gov

Advanced Spectroscopic and Computational Characterization for Mechanistic and Structural Elucidation

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon signals and for probing the conformational landscape of N-(3-methylbutan-2-ylidene)hydroxylamine in solution.

Elucidation of Conformational Isomerism

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The relative orientation of the hydroxyl group with respect to the substituents on the imine carbon dictates the isomeric form. In the case of this particular ketoxime, the (E) isomer, where the hydroxyl group is anti to the bulkier isopropyl group, is generally expected to be the thermodynamically more stable form.

The differentiation and characterization of these isomers can be achieved through detailed NMR analysis. The chemical shifts of the carbon and proton nuclei are sensitive to the stereochemistry around the C=N bond. For instance, the 15N chemical shifts of ketoximes are known to be dependent on the isomer configuration, with the Z isomers of aliphatic ketoximes typically exhibiting resonances upfield of the E isomers. bohrium.com This difference increases with greater steric hindrance at the β-carbon. bohrium.com

Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive evidence for the spatial proximity of atoms, allowing for the unequivocal assignment of the (E) and (Z) isomers. For example, a NOESY experiment would be expected to show a correlation between the hydroxyl proton and the protons of the methyl group in the (Z) isomer, whereas in the (E) isomer, a correlation would be anticipated between the hydroxyl proton and the methine proton of the isopropyl group.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for (E)-N-(3-methylbutan-2-ylidene)hydroxylamine

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH3) | 1.8 - 2.0 | 10 - 15 |

| C2 (C=N) | - | 160 - 165 |

| C3 (CH) | 2.5 - 2.8 | 30 - 35 |

| C4, C5 (CH3)2 | 1.0 - 1.2 | 18 - 22 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Monitoring Reaction Progress and Intermediate Formation

NMR spectroscopy is a powerful technique for monitoring the progress of the synthesis of this compound, which is typically prepared by the condensation reaction of 3-methyl-2-butanone (B44728) with hydroxylamine (B1172632) . mdpi.com By acquiring NMR spectra at regular intervals, the disappearance of the starting material signals and the appearance of the product signals can be tracked, allowing for the determination of reaction kinetics and the identification of any reaction intermediates.

For example, in the 1H NMR spectrum, the characteristic signals of the methyl and isopropyl protons of 3-methyl-2-butanone would be observed to decrease in intensity, while new signals corresponding to the protons of the oxime product would emerge. Similarly, in the 13C NMR spectrum, the carbonyl signal of the ketone (typically around 210 ppm) would be replaced by the imine carbon signal of the oxime (around 160-165 ppm). This real-time analysis provides valuable mechanistic insights into the reaction pathway.

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound has not been reported, extensive studies on other simple aliphatic and aromatic oximes provide a strong basis for predicting its solid-state behavior.

Detailed Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The defining feature of the crystal structures of oximes is the presence of strong O-H···N hydrogen bonds. acs.orgscispace.com The hydroxyl group of one oxime molecule acts as a hydrogen bond donor, while the nitrogen atom of an adjacent molecule serves as the acceptor. This interaction is a robust and predictable supramolecular synthon in the crystal engineering of oximes.

For ketoximes, the most common hydrogen bonding motif is the formation of centrosymmetric dimers, described by the graph set notation R22(6). acs.orgresearchgate.net In this arrangement, two oxime molecules are linked by a pair of O-H···N hydrogen bonds, forming a six-membered ring. It is highly probable that this compound would also adopt this dimeric structure in the solid state. The typical O···N distance in such dimers is approximately 2.8 Å. acs.org

Table 2: Common Hydrogen Bonding Motifs in Ketoxime Crystals

| Motif | Description | Graph Set | Prevalence |

|---|---|---|---|

| Dimer | Two molecules linked by a pair of O-H···N bonds | R22(6) | High (ca. 87% of ketoximes) acs.org |

Supramolecular Assembly and Crystal Engineering

The predictable nature of the O-H···N hydrogen bond makes oximes attractive building blocks for crystal engineering. By understanding and controlling these intermolecular interactions, it is possible to design and construct novel supramolecular architectures with desired properties.

Mass Spectrometry for Reaction Monitoring and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 101, corresponding to its molecular weight. The fragmentation of this molecular ion would proceed through various pathways, primarily driven by the stability of the resulting fragment ions and neutral losses.

A key fragmentation pathway for aliphatic ketones and their derivatives is α-cleavage, the breaking of the bond adjacent to the functional group. For this compound, α-cleavage could occur on either side of the C=N bond.

Cleavage of the C-C bond between the imine carbon and the isopropyl group: This would lead to the loss of an isopropyl radical (•CH(CH3)2, 43 u) and the formation of an ion at m/z 58.

Cleavage of the C-C bond of the methyl group attached to the imine carbon: This would result in the loss of a methyl radical (•CH3, 15 u) and the formation of an ion at m/z 86.

Another important fragmentation process for compounds containing a heteroatom and a sufficiently long alkyl chain is the McLafferty rearrangement. nih.gov This involves the transfer of a γ-hydrogen atom to the heteroatom, followed by the cleavage of the β-bond. In this compound, a McLafferty-type rearrangement could potentially occur, though the structural requirements are less favorable than in longer-chain analogues.

The presence of the hydroxyl group also allows for the loss of a water molecule (H2O, 18 u), which could lead to a fragment ion at m/z 83. Further fragmentation of these primary ions would lead to the smaller ions observed in the mass spectrum.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 101 | [C5H11NO]+• | - | Molecular Ion |

| 86 | [C4H8NO]+ | •CH3 | α-cleavage |

| 58 | [C2H4NO]+ | •C3H7 | α-cleavage |

| 43 | [C3H7]+ | C2H4NO• | Cleavage of the C-C bond of the isopropyl group |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

The molecular ion ([M]•+) of this compound (m/z 101) would be expected to undergo several characteristic fragmentation pathways. A primary and highly significant fragmentation route for ketoximes containing γ-hydrogens is the McLafferty rearrangement. nih.govnih.gov This process involves the transfer of a hydrogen atom from the isopropyl group to the oxime nitrogen, followed by the elimination of a neutral alkene, in this case, propene (C₃H₆), resulting in a characteristic fragment ion.

Another common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the C=N group. For this compound, this could involve the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂) from the molecular ion. The relative abundance of the resulting fragment ions would depend on the stability of the carbocations formed. libretexts.org

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 101.0841 | [C₂H₅NO]•⁺ | C₃H₆ | McLafferty Rearrangement |

| 101.0841 | [C₄H₈NO]⁺ | •CH₃ | α-Cleavage |

| 101.0841 | [C₂H₄NO]⁺ | •C₃H₇ | α-Cleavage |

| 101.0841 | [C₅H₁₀N]⁺ | •OH | Cleavage of N-O bond |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

High-Resolution Mass Spectrometry for Precise Compositional Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with the chemical formula C₅H₁₁NO, the theoretical exact mass can be calculated.

Using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is calculated as:

(5 x 12.000000) + (11 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 101.084064 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. lcms.cz This technique is crucial for validating the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Computational Chemistry: Theoretical Insights into Structure, Reactivity, and Mechanisms

Computational chemistry provides a powerful lens through which to explore the molecular properties of this compound at a level of detail often inaccessible by experimental methods alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine key electronic properties. nih.govbiointerfaceresearch.com

These calculations can optimize the molecular geometry to find the most stable conformation and compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ +1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 1.5 - 2.0 D | Measure of molecular polarity |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While this compound is a relatively small and simple molecule, it possesses conformational flexibility, particularly rotation around the C-C and C-N single bonds. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. mdpi.com By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), MD can reveal the preferred conformations, the energy barriers between them, and how intermolecular interactions influence the structure. This is particularly relevant for understanding its behavior in solution and its potential interactions with other molecules.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govdergipark.org.tr Comparing these calculated shifts with experimental data can help confirm the structural assignment, including the E/Z configuration of the oxime. rsc.org Discrepancies between calculated and experimental values can often point to specific conformational or solvent effects.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. mdpi.com These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=N stretch, N-O stretch, and O-H bend, providing a detailed vibrational signature of the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a key tool for exploring potential chemical reactions, such as the E/Z isomerization around the C=N double bond or the tautomerization between the oxime and nitroso forms. rsc.orgdatapdf.com By mapping the potential energy surface, computational methods can identify the structures of transition states—the highest energy points along a reaction pathway. jyu.fi

The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, can be calculated. mdpi.com This provides quantitative insight into the feasibility and rate of a reaction. For this compound, these calculations could determine the energy barrier for isomerization, which is crucial for understanding its stereochemical stability and reactivity. organic-chemistry.org

Strategic Applications in Complex Organic Synthesis

N-(3-methylbutan-2-ylidene)hydroxylamine as a Key Synthetic Intermediate

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex and valuable molecules, particularly chiral amines and amides, as well as nitrogen-containing heterocycles.

The stereoselective reduction of the C=N bond in this compound and its derivatives provides a direct route to chiral amines. Various asymmetric reduction methodologies have been developed for ketoximes, often involving the use of chiral catalysts or reagents. For instance, the reduction of oxime ethers with chiral oxazaborolidines has been shown to produce optically active benzylic amines with high enantioselectivity. researchgate.net Similarly, chiral spiroborate esters have been employed for the enantioselective reduction of aralkyl ketoxime ethers, yielding chiral amines in high yields and excellent enantiomeric excesses. acs.org While these examples focus on aromatic ketoximes, the principles can be extended to aliphatic ketoximes like this compound, often with the use of suitable directing groups.

Furthermore, a one-pot enzyme-metal cocatalysis system has been developed for the asymmetric synthesis of chiral amides directly from ketoximes. nih.govacs.org This process involves the hydrogenation of the oxime to the corresponding amine, followed by a lipase-catalyzed acylation. This chemoenzymatic approach offers high yields and enantioselectivities for the synthesis of valuable chiral amides. nih.govacs.org Another significant transformation of oximes is the Beckmann rearrangement, which converts ketoximes into amides under acidic conditions. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgresearchgate.net The regioselectivity of this rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group migrating. chemistrysteps.comresearchgate.net

Table 1: Selected Methods for the Synthesis of Chiral Amines and Amides from Ketoximes

| Precursor | Product | Reagents/Catalyst | Key Features |

| Ketoxime Ether | Chiral Amine | Chiral Oxazaborolidine | High enantioselectivity for benzylic amines. researchgate.net |

| Aralkyl Ketoxime Ether | Chiral Amine | Chiral Spiroborate Ester | High yields and excellent enantiomeric excess. acs.org |

| Ketoxime | Chiral Amide | Pd Nanocatalyst and Lipase | One-pot, three-step transformation. nih.govacs.org |

| Ketoxime | Amide | Acid (e.g., H₂SO₄) | Beckmann Rearrangement, stereospecific migration. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgresearchgate.net |

This compound serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. Oximes are known to participate in cycloaddition reactions, acting as either the 1,3-dipole precursor or the dienophile component. For instance, the reaction of conjugated oximes with dienophiles can lead to the formation of six-membered heterocyclic rings. Although this compound itself is not a conjugated oxime, it can be functionalized to participate in such reactions.

A particularly versatile method for the synthesis of pyrroles from ketoximes is the Trofimov reaction, which involves the reaction of a ketoxime with an acetylene in the presence of a superbasic system like KOH/DMSO. researchgate.netclockss.org This reaction provides a direct route to a wide range of substituted pyrroles. Additionally, intramolecular cyclization of functionalized oximes can lead to the formation of various heterocyclic systems. For example, the reaction of ketoximes with iodine(III) reagents can proceed through an oxonitrenium species, which then undergoes intramolecular cyclization to yield heterocyclic products. researchgate.net

Chiral Auxiliary and Ligand Development

The development of chiral auxiliaries and ligands is crucial for asymmetric synthesis. The structural framework of this compound can be modified to incorporate chirality, thereby enabling its use in stereoselective transformations.

Chiral oxime ethers, which can be synthesized from this compound, have been successfully employed as chiral auxiliaries to control the stereochemical outcome of carbon-carbon bond-forming reactions. The addition of organometallic reagents to chiral aldoxime ethers has been shown to proceed with high diastereoselectivity, leading to the formation of chiral hydroxylamines that can be further transformed into chiral amines and other valuable compounds. This approach relies on the steric hindrance provided by the chiral auxiliary to direct the incoming nucleophile to one face of the C=N bond.

The nitrogen and oxygen atoms of the oxime functionality in this compound provide potential coordination sites for metal ions. By introducing chiral substituents into the molecule, it is possible to design and synthesize chiral ligands for asymmetric catalysis. While the direct use of ligands derived from this specific ketoxime is not extensively documented, the broader class of N-containing ligands has been widely used in asymmetric catalysis. nih.govcmu.edu The development of nonsymmetrical P,N-ligands, for example, has led to highly efficient catalysts for various asymmetric transformations, including hydrogenation. nih.gov The structural simplicity of this compound makes it an attractive scaffold for the development of new, cost-effective chiral ligands.

Role in Fragment-Based Synthesis and Chemical Biology Tool Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to biological targets. nih.govnih.govlifechemicals.comblopig.comresearchgate.net this compound, with its molecular weight of 101.15 g/mol , fits well within the "rule of three" guidelines for fragment libraries (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). lifechemicals.com Its simple, non-chiral structure and the presence of a modifiable functional group make it an attractive candidate for inclusion in fragment screening libraries.

The oxime functionality can also be utilized in the development of chemical biology tools. For example, oxime ligation is a well-established chemoselective reaction used for the bioconjugation of proteins and other biomolecules. nih.gov While this typically involves the reaction of an aldehyde or ketone with an aminooxy-functionalized molecule, the principles can be adapted. Furthermore, the biological activity of various oxime-containing compounds suggests their potential as scaffolds for the development of new probes and modulators of biological processes.

Generation of Novel Reagents and Catalysts from the Oxime Framework

The oxime functionality of this compound serves as a versatile platform for the development of novel reagents and catalysts. The presence of a nitrogen- lone pair and a hydroxyl group allows for a variety of chemical transformations, enabling its incorporation into catalytically active systems. These transformations primarily involve leveraging the oxime as a ligand for transition metals or as a precursor for the synthesis of organocatalysts.

The ability of oximes to coordinate with transition metals is a cornerstone of their application in catalysis. The nitrogen atom of the oxime group can act as a potent ligand for various transition metals, including palladium, nickel, and copper. This coordination can lead to the formation of well-defined metal complexes with significant catalytic activity. While direct studies on this compound are limited, research on analogous aliphatic ketoximes provides a strong basis for its potential in this area.

For instance, palladium(II) complexes featuring phosphino-oxime ligands have demonstrated catalytic efficacy in the rearrangement and dehydration of aldoximes. researchgate.netuniovi.esrsc.org It is conceivable that this compound could be functionalized with a phosphine (B1218219) moiety to create a similar bidentate ligand. Such a ligand, upon complexation with a palladium precursor like [PdCl₂(COD)], could potentially catalyze a range of cross-coupling and rearrangement reactions.

Furthermore, the synthesis of new palladium complexes with α-amino-oxime ligands derived from natural products like (R)-limonene has been reported, and these complexes have been applied in allylic alkylation reactions. This suggests a pathway where the methyl group adjacent to the oxime in this compound could be functionalized with an amino group, leading to a chiral ligand for asymmetric catalysis.

The following table illustrates the potential catalytic applications of hypothetical transition metal complexes derived from this compound, based on findings for structurally related ketoxime ligands.

| Catalyst Precursor | Ligand Derived from this compound Analog | Target Reaction | Potential Outcome | Reference for Analogous System |

|---|---|---|---|---|

| [PdCl₂(COD)] | 2-(diphenylphosphino)-N-(3-methylbutan-2-ylidene)hydroxylamine | Aldoxime Dehydration | High conversion to nitriles | researchgate.netrsc.org |

| NiBr₂(DME) | N-(1-amino-3-methylbutan-2-ylidene)hydroxylamine | Kumada Coupling | Formation of C-C bonds | General principle of Ni-catalyzed cross-coupling |

| CuI | This compound | Click Chemistry (Azide-Alkyne Cycloaddition) | Formation of triazoles | General principle of Cu-catalyzed cycloadditions |

Beyond transition metal catalysis, the oxime framework of this compound can be a precursor to purely organic catalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. researchgate.netnih.govmdpi.comnih.govumb.edu

One potential avenue is the conversion of the oxime into a chiral amine or N-heterocyclic carbene (NHC) precursor. beilstein-journals.orgresearchgate.netnih.gov For example, reduction of the oxime would yield the corresponding chiral amine, which could be further elaborated into a variety of organocatalysts, such as those used in Michael additions, aldol (B89426) reactions, and Mannich reactions. The stereochemistry of the resulting amine would be crucial for inducing enantioselectivity.

The transformation of this compound into a precursor for N-heterocyclic carbenes (NHCs) represents another exciting possibility. NHCs are a class of potent organocatalysts and ligands for transition metals. beilstein-journals.orgresearchgate.netnih.gov While the direct conversion of a simple ketoxime to an NHC is not a standard transformation, multi-step synthetic sequences could potentially achieve this.

The table below outlines hypothetical organocatalysts that could be synthesized from this compound and their potential applications in asymmetric synthesis.

| Organocatalyst Derived from this compound | Type of Organocatalysis | Target Reaction | Potential Outcome | Reference for Catalyst Class |

|---|---|---|---|---|

| (R)- or (S)-3-methylbutan-2-amine | Primary Amine Catalysis | Asymmetric Michael Addition | Enantioselective formation of C-C bonds | nih.gov |

| Chiral imidazolidinone derived from 3-methylbutan-2-amine | MacMillan-type Catalyst | Asymmetric Diels-Alder Reaction | Enantioselective formation of cyclic compounds | General principle of iminium catalysis |

| Chiral triazolium salt derived from 3-methylbutan-2-amine | N-Heterocyclic Carbene (NHC) Catalysis | Asymmetric Benzoin Condensation | Enantioselective formation of α-hydroxy ketones | beilstein-journals.orgnih.gov |

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid and accurate prediction of reaction outcomes. chemcopilot.comrjptonline.org For N-(3-methylbutan-2-ylidene)hydroxylamine, AI models can be trained on vast datasets of known oxime synthesis reactions and their subsequent transformations. rjptonline.org By analyzing variables such as reactants, catalysts, solvents, and temperature, these models can predict product yields, identify potential by-products, and suggest optimal reaction conditions. rjptonline.orgchemai.io

Interactive Table 1: AI/ML Model Parameters for Predicting this compound Synthesis

| Input Parameter | Data Type | Example Values for Model Training | Predicted Outcome | Example Prediction |

| Ketone | SMILES String | CC(C)C(=O)C (3-Methyl-2-butanone) | Yield (%) | 92% |

| Amine | SMILES String | NO (Hydroxylamine) | Purity (%) | 98% |

| Catalyst | Categorical | None, ZnO, Na2CO3 | Reaction Time (h) | 2 hours |

| Solvent | Categorical | Ethanol, Methanol (B129727), Water, Solvent-free | Optimal Temperature (°C) | 25°C |

| Temperature | Numerical | 25°C, 50°C, 80°C | By-products | None predicted |

This predictive power reduces the need for extensive, time-consuming trial-and-error experimentation, making the synthesis and functionalization of this compound more efficient and cost-effective. chemcopilot.com

Development of Photo-Controlled Chemical Transformations

Photochemistry offers a powerful tool for precise control over chemical reactions, using light as a clean and tunable reagent. nih.gov Oximes, including this compound, are photosensitive compounds that can undergo various transformations upon irradiation. cdnsciencepub.comnsf.gov A key photochemical reaction for ketoximes is the photochemical Beckmann rearrangement, where irradiation in a solvent like methanol can yield lactams or other Beckmann-type products. cdnsciencepub.com This process is believed to proceed through an oxazirane intermediate. cdnsciencepub.com

Unlike the classical Beckmann rearrangement, the photochemical version can lead to different product distributions, offering alternative synthetic pathways. cdnsciencepub.com Visible-light-induced reactions, catalyzed by photoredox organocatalysts, have been developed for the metal-free transformation of nitroalkanes to oximes under mild conditions. nih.gov This method is tolerant of multiple functional groups, highlighting its synthetic potential. nih.gov The weak N–O bond in oximes makes them suitable precursors for generating iminyl radicals under photochemical conditions, which can then participate in various cyclization and addition reactions to form nitrogen-containing heterocycles. nsf.govresearchgate.net

Interactive Table 2: Photolysis Products of Acyclic Ketoximes (Analogous to this compound)

| Starting Ketoxime | Solvent | Irradiation Time (h) | Major Product(s) | Reference Finding |

| Acetone oxime | Methanol | 22 | N-methyl-acetamide | Yields Beckmann-type products in methanol. cdnsciencepub.com |

| Acetophenone (B1666503) oxime | Methanol | 24 | Acetanilide, Acetophenone | Rearrangement and cleavage products observed. cdnsciencepub.com |

| Benzophenone oxime | Methanol | 20 | Benzanilide, Benzophenone | Photochemical rearrangement is a key pathway. cdnsciencepub.com |

| Cyclohexanone (B45756) oxime | Methanol | 20 | Caprolactam | Demonstrates lactam formation from cyclic oximes. cdnsciencepub.com |

Future research will likely focus on harnessing these photochemical properties to develop novel, light-controlled synthetic routes for modifying this compound and incorporating it into advanced materials where light can be used as an external trigger.

Exploration of Oxime Chemistry in Material Science

The unique reactivity of the oxime group is being increasingly explored in material science for creating dynamic and functional polymers. researchgate.net While certain applications are restricted, the use of oximes like this compound as a structural component within a polymeric backbone for specific functionalization is a promising area of research. The formation of an oxime bond is a robust and efficient ligation chemistry that can proceed under mild, catalyst-free conditions, producing only water as a by-product. rsc.orgnih.gov

This chemistry allows for the post-polymerization modification of polymers containing aldehyde or ketone groups. rsc.org By reacting these polymers with an aminooxy-functionalized molecule, or conversely, by reacting a polymer containing aminooxy groups with a ketone like 3-methyl-2-butanone (B44728), the oxime linkage can be readily formed. Furthermore, the reversible nature of the oxime bond under certain conditions (e.g., acidic pH, presence of competing alkoxyamines) allows for the creation of dynamic covalent polymers. researchgate.netrsc.org This enables the development of self-healing materials, reconfigurable polymer networks, and stimuli-responsive hydrogels. researchgate.net For instance, oxime-containing polyethylenes have been shown to undergo a Beckmann rearrangement within the polymer backbone to install amide linkages, fundamentally altering the polymer's structure. rsc.org

Interactive Table 3: Polymer Backbone Functionalization via Oxime Chemistry

| Polymer Backbone Precursor | Functionalization Reagent | Resulting Linkage | Potential Application Area |

| Poly(diacetone acrylamide) | Difunctional alkoxyamine | O-alkyl oxime crosslink | Self-healing hydrogels researchgate.net |

| Aldehyde-terminated PEG | Aminooxy-functionalized crosslinker | Oxime ligation | Tunable biomedical hydrogels nih.gov |

| Ketone-functionalized polyethylene | O-substituted hydroxylammonium salt | Oxime side-chain | Backbone editing via Beckmann rearrangement rsc.org |

| Alkoxyamine-containing polymer | 3-Methyl-2-butanone | N-(3-methylbutan-2-ylidene)oxy linkage | Modular functional materials researchgate.net |

The incorporation of the this compound moiety into a polymer backbone could therefore be used not to confer specific bulk properties, but as a precise point for subsequent chemical modification or to introduce dynamic, reversible linkages.

Bio-Inspired Catalysis and Biomimetic Transformations

Bio-inspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes using synthetic molecules. rsc.orgresearchgate.net Research into biomimetic transformations of oximes provides insight into new reaction pathways. A notable example is the bioinspired oxidation of oximes using nonheme iron(II) complexes, which mimics the function of certain metalloenzymes. nih.gov

In these systems, an iron(II) complex can activate dioxygen to oxidize oximes into their corresponding carbonyl compounds (e.g., converting this compound back to 3-methyl-2-butanone). nih.gov Significantly, this process also converts the oxime's nitrogen atom into nitric oxide (NO) or nitroxyl (B88944) (HNO), molecules with important biological signaling functions. nih.gov The specific nitrogen oxide produced can be controlled by the nature of the co-ligand on the iron complex. nih.gov

Interactive Table 4: Bio-Inspired Oxidation of Oxime Substrates

| Iron(II) Complex | Oxime Substrate | Primary Product | Nitrogen-Containing Co-Product |

| [(TpPh2)FeII(benzilate)] | General R-C(R')=NOH | R-C(R')=O (Carbonyl) | HNO (Nitroxyl) |

| [(TpPh2)(FeII)2(NPP)3] | General R-C(R')=NOH | R-C(R')=O (Carbonyl) | NO (Nitric Oxide) |

This research not only provides a deeper understanding of the fundamental chemistry of oximes but also opens doors to developing novel catalytic systems for controlled chemical transformations. Future work could explore using this compound as a substrate in such biomimetic systems to generate nitrogen species for chemical synthesis or therapeutic applications.

Advancements in Automated Synthesis and High-Throughput Experimentation

The synthesis and optimization of chemical reactions are being accelerated by automated synthesis platforms and high-throughput experimentation (HTE). researchgate.net These technologies allow for a large number of reactions to be performed in parallel under varied conditions, dramatically increasing the rate of data acquisition. nih.govchemrxiv.org For the synthesis of this compound, HTE can be used to rapidly screen various catalysts, solvents, temperatures, and reactant ratios to identify the most efficient production method. nih.govasianpubs.org

Software platforms have been developed to facilitate the design, execution, and analysis of these complex experimental arrays. nih.govchemrxiv.org These tools allow chemists to virtually design reaction plates, generate instructions for robotic liquid handlers, and analyze the resulting data to guide subsequent rounds of experimentation. nih.gov The combination of HTE with machine learning is particularly powerful; data generated from HTE screens can be used to train predictive AI models, creating a closed loop of design, execution, analysis, and prediction that continually refines reaction conditions. nih.gov

Interactive Table 5: Hypothetical HTE Array for Optimizing this compound Synthesis

| Well ID | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Measured Yield (%) |

| A1 | 3-Methyl-2-butanone | Hydroxylamine (B1172632) HCl | Na2CO3 | Ethanol | 25 | 85 |

| A2 | 3-Methyl-2-butanone | Hydroxylamine HCl | Na2CO3 | Ethanol | 50 | 91 |

| B1 | 3-Methyl-2-butanone | Hydroxylamine HCl | ZnO | Ethanol | 25 | 78 |

| B2 | 3-Methyl-2-butanone | Hydroxylamine HCl | ZnO | Ethanol | 50 | 82 |

| C1 | 3-Methyl-2-butanone | Hydroxylamine HCl | Na2CO3 | Water | 25 | 88 |

| C2 | 3-Methyl-2-butanone | Hydroxylamine HCl | Na2CO3 | Water | 50 | 95 |

By applying these automated and high-throughput techniques, the synthesis of this compound and its derivatives can be optimized with greater speed and resource efficiency than ever before, facilitating its availability for further research and application development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-methylbutan-2-ylidene)hydroxylamine in a laboratory setting?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and ketones or aldehydes. For example, analogous compounds like N-benzoyl hydroxylamines are synthesized using benzotriazole-based reagents under controlled pH and temperature conditions. Characterization of intermediates via FT-IR and mass spectrometry ensures structural fidelity . Optimize reaction conditions (e.g., solvent polarity, reaction time) to minimize side products.

Q. How can researchers characterize the purity and structure of N-(3-methylbutan-2-ylidene)hydroxylamine?

- Methodological Answer : Use a combination of analytical techniques:

- FT-IR : Identify functional groups (e.g., hydroxylamine N–O stretches near 950 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns with UV detection (e.g., 254 nm). Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

Q. What stability considerations are critical for storing N-(3-methylbutan-2-ylidene)hydroxylamine?

- Methodological Answer : Stability studies should evaluate degradation under varying conditions:

- Temperature : Store at –20°C to slow hydrolysis.

- pH : Neutral to slightly acidic buffers (pH 5–7) reduce spontaneous decomposition.

- Light : Use amber vials to prevent photolytic degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What enzymatic pathways metabolize N-(3-methylbutan-2-ylidene)hydroxylamine, and how can they be studied?

- Methodological Answer :

- In vitro models : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Induce specific CYP enzymes (e.g., CYP1A with β-naphthoflavone, CYP2E1 with ethanol) to identify metabolic contributions .

- Metabolite profiling : Use HPLC or LC-MS to detect reductive (e.g., parent amine regeneration) or oxidative (e.g., nitroso derivatives) products. Compare metabolite yields across induced vs. control microsomes .

Q. How can researchers resolve contradictions in oxidative vs. reductive metabolic pathways of hydroxylamine derivatives?

- Methodological Answer :

- Enzyme-specific inhibitors : Use CYP isoform inhibitors (e.g., α-naphthoflavone for CYP1A) to isolate pathways.

- Redox conditions : Vary NADPH concentrations or introduce competing substrates to assess enzymatic vs. non-enzymatic reduction.

- Contradiction example : CYP2E1 primarily oxidizes N-(2-methoxyphenyl)hydroxylamine to o-aminophenol but may indirectly influence reductive pathways via substrate competition .

Q. What analytical challenges arise in detecting reactive intermediates of N-(3-methylbutan-2-ylidene)hydroxylamine?

- Methodological Answer :

- Artifact mitigation : Avoid hydroxylamine-based extraction reagents (e.g., dithionite), which react with carbonyl groups to form N/S-containing artifacts .

- Stabilization : Use low-temperature processing and chelating agents (e.g., EDTA) to prevent redox cycling.

- Advanced detection : Employ high-resolution MS (e.g., FT-ICR) to distinguish intermediates from background noise .

Q. What in silico approaches predict the biological activity and toxicity of N-(3-methylbutan-2-ylidene)hydroxylamine derivatives?

- Methodological Answer :

- Drug-likeness screening : Use Molinspiration or SwissADME to evaluate parameters (e.g., LogP, H-bond donors).

- Molecular docking : Simulate interactions with target proteins (e.g., CYP enzymes) using AutoDock Vina. Validate predictions with in vitro assays for cytotoxicity (e.g., MTT) and genotoxicity (e.g., Ames test) .

Key Research Findings from Analogous Compounds

- Metabolic insights : N-(2-Methoxyphenyl)hydroxylamine is metabolized by CYP1A and CYP2B subfamilies to carcinogenic intermediates (o-anisidine) and detoxified products (o-aminophenol). Similar redox cycling may occur in N-(3-methylbutan-2-ylidene) derivatives .

- Toxicity mechanisms : Hydroxylamine derivatives form DNA adducts via nitroso intermediates, highlighting the need for metabolic pathway mapping to assess carcinogenic risk .

Methodological Recommendations

- Experimental design : Include positive controls (e.g., known CYP substrates) and negative controls (e.g., heat-inactivated microsomes) in metabolic studies .

- Data interpretation : Use statistical tools (e.g., ANOVA) to validate enzyme induction effects on metabolite yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.